
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride
Description
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride is a pyrrolidine-derived compound characterized by a five-membered nitrogen-containing ring substituted with a methoxy group at the 4-position and an ethyl acetate moiety at the 2-position. Key properties include:
- Molecular formula: Likely C₉H₁₈ClNO₃ (accounting for the hydrochloride salt) based on structural analysis .
- Molecular weight: ~223.70 g/mol .
- Purity: Typically 95% as reported in synthesis protocols .
- CAS Number: 1803562-56-2 (tentatively assigned based on ).
The methoxy group enhances polarity, improving solubility in polar solvents, while the ethyl ester group may contribute to metabolic stability .
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
ethyl 2-(4-methoxypyrrolidin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-13-9(11)5-7-4-8(12-2)6-10-7;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
GKZJIRJPJUBPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(CN1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride typically involves the condensation of ethyl acetate with 4-methoxypyrrolidine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyrrolidine ring, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic core, substituents, or functional groups:
Physicochemical and Functional Implications
Ring Size and Flexibility
- Pyrrolidine vs. Piperidine : The target compound’s 5-membered pyrrolidine ring reduces conformational flexibility compared to 6-membered piperidine analogs (e.g., CAS 1126-09-6). This rigidity may limit binding to certain biological targets requiring induced-fit interactions .
Functional Group Variations
- Hydroxyl vs.
Pharmacological Considerations
- The absence of such motifs in the target compound suggests divergent pharmacological targets .
- Piperidine derivatives (e.g., CAS 1126-09-6) are commonly used as intermediates in drug synthesis due to their balance of flexibility and stability, whereas pyrrolidine analogs like the target compound may favor selective binding to compact active sites .
Biological Activity
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxy group, which may contribute to its biological activity. The presence of the ethyl acetate moiety suggests potential interactions with various biological targets.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to ethyl 2-(4-methoxypyrrolidin-2-yl)acetate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has demonstrated that certain pyrrolidine derivatives possess antifungal activity against pathogens such as Aspergillus flavus and Mucor gypsaceus, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like Itraconazole .
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that it may inhibit cell proliferation in TEAD-dependent cancer cells, indicating a potential role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for pathogen survival and proliferation.
- Interaction with Receptors : Similar compounds have been shown to interact with various receptors, modulating signaling pathways that lead to altered cell behavior, particularly in cancerous cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Not specified | |
Antifungal | Aspergillus flavus | 10 μM | |
Cytotoxicity | TEAD-dependent cancer cells | IC50 < 50 nM |
Detailed Case Studies
- Cytotoxicity in Cancer Models :
- Antifungal Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.